3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a compound that belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting various biological pathways.
The compound can be synthesized through various organic reactions involving azetidine and pyrazolo derivatives. It is available from chemical suppliers and has been studied for its structural properties and biological activities in scientific literature.
This compound falls under the category of heterocyclic compounds, specifically pyrazole derivatives. It is characterized by the presence of a pyrazolo ring fused with a pyrazine structure, which contributes to its unique chemical properties and biological activities.
The synthesis of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride typically involves multi-step organic reactions. A common approach includes the construction of the azetidine moiety followed by the formation of the pyrazolo ring through cyclization reactions.
The molecular structure of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride features:
The molecular formula is , with a molecular weight of approximately 224.69 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
The compound can participate in various chemical reactions typical for heterocycles, including:
Reactions involving this compound often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
The mechanism of action for 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride primarily involves its interaction with specific biological targets, potentially including protein kinases or phosphatases.
Research indicates that compounds similar to this one may inhibit certain enzymatic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation. The exact mechanism can be elucidated through biochemical assays and molecular docking studies.
Relevant data from studies indicate that this compound exhibits moderate lipophilicity, which is essential for its bioavailability in pharmacological applications.
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride has potential applications in:
Recent studies have highlighted its role as a potential inhibitor of SHP2 phosphatase, which is implicated in various signaling pathways related to cancer progression .
The construction of the pyrazolo[3,4-b]pyrazine bicyclic system follows convergent strategies, leveraging either pyrazole or pyrazine precursors. The core assembly typically employs one of three approaches:
Table 1: Comparison of Pyrazolo[3,4-b]pyrazine Ring Formation Methods
Precursor Type | Reagents/Conditions | Yield Range | Regiochemical Control |
---|---|---|---|
5-Aminopyrazoles | 1,2-Dicarbonyls, AcOH, Δ | 45-78% | Moderate |
Halopyrazines | Pd-catalyzed coupling, hydrazine | 60-85% | High |
Functionalized pyrazines | NaN₃, Cu(I), DMF, 100°C | 50-70% | Low to moderate |
Optimization focuses on minimizing tautomeric mixtures – a challenge noted for unsubstituted pyrazolopyridines/pyrazines where the 1H-tautomer dominates (37.03 kJ/mol more stable than 2H-form) [2]. For the target scaffold, N1-methylation during synthesis locks the preferred tautomer, eliminating regioisomeric complications [2] [3].
The azetidine ring serves as a conformationally constrained, polar pharmacophore introduced via late-stage coupling. Two primary strategies exist for its incorporation at C3:
The azetidine’s strained ring enhances electrophilicity at C3, facilitating nucleophilic attacks. However, this same feature necessitates careful control of reaction temperatures (<0°C to 25°C) and pH (neutral to mildly basic) to prevent azetidine ring-opening during synthesis [3] [9]. Post-coupling, the tertiary nitrogen in the azetidine ring provides a protonation site critical for hydrochloride salt crystallization [5].
Table 2: Azetidine Introduction Methods and Key Parameters
Method | Catalyst/Reagents | Temperature | Protection Required | Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | 80-90°C | Boc | 65-82% |
Reductive Amination | NaBH₃CN, MeOH, pH 5-6 | 25°C | None | 40-55% |
SNAr Displacement | DIPEA, DMF, 60°C | 60°C | Boc | 30-45% |
N-Methylation at the pyrazole nitrogen (N1) employs catalytic systems to enhance selectivity and atom economy:
Cyclization steps leverage phosphonate reagents like diethyl cyanomethylphosphonate under mild basic conditions (DIPEA, CH₃CN) to form the pyrazine ring without epimerizing the chiral azetidine center. DFT calculations confirm that N1-methylation prior to cyclization lowers the energy barrier for pyrazine ring closure by 12-15 kcal/mol compared to unmethylated analogs [2] [8].
Crystallization of the hydrochloride salt presents three key challenges:
Table 3: Analytical Characterization of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine Hydrochloride
Parameter | Specification | Method |
---|---|---|
Molecular Formula | C₉H₁₁N₅•HCl | HRMS (ESI+) |
Purity | ≥95% (HPLC, 254 nm) | Reverse-phase C18 |
Water Content | ≤1.0% (KF) | Karl Fischer titration |
Residual Solvents | <500 ppm (IPA, THF) | GC-HS |
Crystal Form | Monoclinic (Form I) | PXRD |
Storage Conditions | -20°C, desiccated, inert atmosphere | Stability studies |
Salt formation is optimized using anti-solvent addition (ethyl acetate to IPA solution) at 0-5°C to precipitate high-purity (>99.5% by qNMR) material. Cold-chain transportation (2-8°C) preserves crystallinity and prevents deliquescence [3] [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: